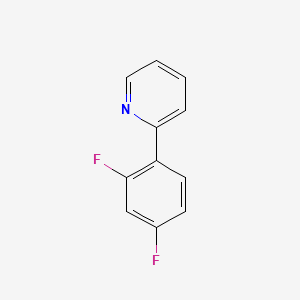

2-(2,4-Difluorophenyl)pyridine

Beschreibung

Eigenschaften

IUPAC Name |

2-(2,4-difluorophenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F2N/c12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSABEFIRGJISFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80460401 | |

| Record name | 2-(2,4-Difluorophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

391604-55-0 | |

| Record name | 2-(2,4-Difluorophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,4-Difluorophenyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2,4-Difluorophenyl)pyridine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2,4-difluorophenyl)pyridine, a fluorinated heterocyclic compound of significant interest in medicinal chemistry, materials science, and organic synthesis. This document details its chemical and physical properties, provides established synthesis protocols, including the prevalent Suzuki-Miyaura cross-coupling reaction, and explores its applications, particularly as a key ligand in the development of phosphorescent organic light-emitting diodes (OLEDs) and as a structural motif in pharmacologically active molecules. All quantitative data is presented in structured tables, and key experimental workflows and reaction pathways are visualized using diagrams.

Chemical and Physical Properties

This compound is a stable organic compound at room temperature. The strategic placement of two fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in drug design and materials science.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 391604-55-0 | [2] |

| Molecular Formula | C₁₁H₇F₂N | [2] |

| Molecular Weight | 191.18 g/mol | [2] |

| Appearance | White crystalline solid or colorless to dark yellow liquid | [3] |

| Boiling Point | 95 °C at 0.4 mmHg | [2] |

| Density | 1.254 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.570 | [2] |

| Flash Point | 103.3 °C (217.9 °F) | [2] |

| Solubility | Limited solubility in water, soluble in organic solvents like ethanol (B145695) and ether. | [4] |

Spectroscopic Data

¹⁹F NMR: The presence of two fluorine atoms gives a characteristic ¹⁹F NMR spectrum. A spectrum of this compound in C₆D₆ has been reported.[4]

Researchers should perform complete spectral analysis (¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry) to confirm the identity and purity of the synthesized compound.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a widely cited and effective method. Alternative strategies such as Negishi and Stille couplings are also viable for the formation of the C-C bond between the pyridine (B92270) and difluorophenyl rings.

Suzuki-Miyaura Cross-Coupling Reaction

This reaction involves the coupling of a pyridine derivative (typically a halopyridine) with (2,4-difluorophenyl)boronic acid in the presence of a palladium catalyst and a base.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(2,4-Difluorophenyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2,4-Difluorophenyl)pyridine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique electronic properties, arising from the presence of two fluorine atoms on the phenyl ring, make it a valuable building block in the synthesis of novel pharmaceutical agents and functional materials, particularly as a ligand in the development of phosphorescent organic light-emitting diodes (OLEDs). This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with detailed experimental protocols for their determination. All quantitative data are presented in a clear, tabular format to facilitate easy reference and comparison.

Core Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in various scientific domains. These properties influence its reactivity, solubility, bioavailability, and performance in materials. A summary of these key parameters is provided in Table 1.

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₇F₂N |

| Molecular Weight | 191.18 g/mol |

| Appearance | White to off-white solid/crystal |

| Boiling Point | 95 °C at 0.4 mmHg[1] |

| Density | 1.254 g/mL at 25 °C[1] |

| Refractive Index (n20/D) | 1.570 |

| Flash Point | 103.3 °C |

| Predicted pKa | 3.91 ± 0.25[2] |

| Predicted logP | 3.0268 |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the determination of its key physicochemical properties are outlined below. These protocols are presented as representative experimental procedures.

Synthesis of this compound via Suzuki-Miyaura Cross-Coupling

A common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[3]

Materials:

-

(2,4-Difluorophenyl)boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

2 M Sodium Carbonate (Na₂CO₃) aqueous solution

-

Tetrahydrofuran (B95107) (THF)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

n-Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 2-bromopyridine (1 equivalent), (2,4-difluorophenyl)boronic acid (1.2 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents).

-

Dissolve the reactants in a suitable volume of tetrahydrofuran (THF).

-

To this solution, add a 2 M aqueous solution of sodium carbonate (approximately 1.5 equivalents).

-

Heat the reaction mixture to reflux (around 70°C) and maintain for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the crude reaction mixture into water and extract with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic phases and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a mixture of n-hexane and ethyl acetate (e.g., 4:1 v/v) as the eluent to afford the pure this compound.[3]

Determination of Melting Point

The melting point is a critical indicator of purity for a solid compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[4]

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to obtain an approximate melting point.

-

Allow the apparatus to cool.

-

Prepare a new sample and heat it again, but this time, approach the approximate melting point slowly, at a rate of 1-2 °C per minute.[5]

-

Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting). This range is the melting point of the compound.[6]

Determination of Solubility

The solubility of a compound in various solvents provides insights into its polarity and potential for use in different applications.

Materials:

-

This compound

-

Test tubes

-

Vortex mixer (optional)

-

Graduated cylinders or pipettes

-

Solvents: Water, Ethanol, Dichloromethane, Hexane

Procedure:

-

Place a small, accurately weighed amount of this compound (e.g., 10 mg) into a series of test tubes.

-

To each test tube, add a specific volume of a different solvent (e.g., 1 mL).

-

Agitate the mixture vigorously for a set period (e.g., 1-2 minutes) using a vortex mixer or by manual shaking.

-

Visually inspect the solution to determine if the solid has completely dissolved.

-

If the solid dissolves, the compound is considered soluble in that solvent at that concentration. If a significant amount of solid remains, it is considered insoluble or sparingly soluble.

-

Record the observations for each solvent.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For a basic compound like a pyridine (B92270) derivative, it refers to the pKa of its conjugate acid.

Apparatus and Reagents:

-

pH meter with a suitable electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

Solution of this compound of known concentration in a suitable solvent (e.g., a water/ethanol mixture)

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Place a known volume of the this compound solution into a beaker with a magnetic stir bar.

-

Immerse the pH electrode in the solution and begin stirring.

-

Record the initial pH of the solution.

-

Add the standardized strong acid solution from the burette in small, precise increments.

-

After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Continue the titration past the equivalence point.

-

Plot the pH of the solution versus the volume of acid added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point. This can be determined from the graph or by calculating the first derivative of the titration curve to find the inflection point (equivalence point) and then determining the pH at half that volume.[7]

Determination of logP (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

Materials:

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel or centrifuge tubes

-

Vortex mixer or shaker

-

UV-Vis spectrophotometer or HPLC

-

This compound

Procedure:

-

Prepare a stock solution of this compound of known concentration in either n-octanol or water.

-

In a separatory funnel or centrifuge tube, add equal volumes of the n-octanol and water phases.

-

Add a known amount of the this compound stock solution.

-

Shake the mixture vigorously for a sufficient amount of time to allow for partitioning equilibrium to be reached (e.g., 1-2 hours).

-

Allow the two phases to separate completely. If an emulsion forms, centrifugation may be necessary.

-

Carefully withdraw a sample from both the aqueous and the n-octanol layers.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC, against a calibration curve.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.

-

The logP is the logarithm (base 10) of the partition coefficient.[8]

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of this compound. The tabulated data and comprehensive experimental protocols offer a valuable resource for researchers and professionals working with this versatile compound. A thorough understanding of these properties is fundamental for its successful application in the design and synthesis of advanced materials and novel therapeutic agents. The provided diagrams illustrate the logical workflow from synthesis to application, aiding in the conceptual understanding of its scientific utility.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound CAS#: 391604-55-0 [m.chemicalbook.com]

- 3. This compound | 391604-55-0 [chemicalbook.com]

- 4. byjus.com [byjus.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. pennwest.edu [pennwest.edu]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. books.rsc.org [books.rsc.org]

An In-depth Technical Guide to 2-(2,4-Difluorophenyl)pyridine (CAS 391604-55-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2,4-Difluorophenyl)pyridine, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its physicochemical properties, synthesis, and analytical methods. A key focus is placed on its application as a crucial building block in the development of novel therapeutics, exemplified by its use in the synthesis of selective metabotropic glutamate (B1630785) receptor 2 (mGlu2) positive allosteric modulators. Detailed experimental protocols and schematic diagrams of relevant biological pathways are provided to support researchers in their scientific endeavors.

Physicochemical Properties

This compound is a white to off-white solid at room temperature.[1] Its chemical structure features a pyridine (B92270) ring linked to a 2,4-difluorophenyl group, a substitution pattern that imparts unique electronic properties and metabolic stability, making it a valuable scaffold in drug design.[2]

| Property | Value | Reference(s) |

| CAS Number | 391604-55-0 | [3] |

| Molecular Formula | C₁₁H₇F₂N | [3] |

| Molecular Weight | 191.18 g/mol | [3][4] |

| Appearance | White to off-white crystalline solid or colorless liquid | [1][5] |

| Boiling Point | 95 °C at 0.4 mmHg | [1][6] |

| Density | 1.254 g/mL at 25 °C | [1][6] |

| Refractive Index (n20/D) | 1.570 | [6] |

| Flash Point | 103.3 °C | [6] |

| Purity | ≥97% | [3] |

Synthesis and Purification

The primary synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. This widely used method involves the palladium-catalyzed reaction of a pyridine halide with a phenylboronic acid derivative.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from the synthesis of a structurally similar compound, 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine.[7]

Materials:

-

(2,4-Difluorophenyl)boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

2 M Sodium carbonate (Na₂CO₃) solution

-

Tetrahydrofuran (B95107) (THF)

-

n-Hexane

-

Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Deionized water

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 2-bromopyridine (1.0 equiv), (2,4-difluorophenyl)boronic acid (1.2 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.03 equiv).

-

Dissolve the solids in tetrahydrofuran (THF).

-

Add 2 M aqueous sodium carbonate solution to the reaction mixture.

-

Heat the mixture to reflux (approximately 70 °C) and maintain for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the crude reaction mixture into water and extract three times with dichloromethane (DCM).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent in vacuo to obtain the crude product.

-

Purify the crude product by silica (B1680970) gel column chromatography using a mixture of n-hexane and ethyl acetate as the eluent to yield this compound as a colorless liquid.[5]

Purification

For solid samples, recrystallization is an effective method for purification.[8] Column chromatography, as described in the synthesis protocol, is suitable for purifying liquid products and removing closely related impurities.[8]

Analytical Methods

The purity and identity of this compound can be assessed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

-

System: Reversed-phase HPLC.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is typically effective.

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance.[9][10]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both qualitative and quantitative analysis.[11][12]

-

Column: A high-resolution fused silica capillary column is recommended.

-

Injection: Splitless injection.

-

Detection: Mass spectrometry in full scan mode for identification and selected ion monitoring (SIM) for quantification.[13]

Applications in Drug Development

The strategic incorporation of fluorine atoms in this compound influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry.[2] This scaffold is utilized in the synthesis of various bioactive molecules.

A prominent example is its role as a key intermediate in the synthesis of JNJ-46356479 , a selective and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2).[2][14] mGlu2 PAMs are of significant interest for the treatment of central nervous system disorders, including schizophrenia.[3][15] JNJ-46356479 has been shown to attenuate apoptosis in the brain in preclinical models of schizophrenia.[5]

Signaling Pathways

mGlu2 Receptor Signaling Pathway

The metabotropic glutamate receptor 2 (mGlu2) is a G protein-coupled receptor (GPCR) that couples to the Gαi/o subunit.[16] Activation of mGlu2, either by the endogenous ligand glutamate or by a positive allosteric modulator like a derivative of this compound, initiates a signaling cascade that modulates neuronal excitability.

Caption: mGlu2 receptor signaling pathway activated by glutamate and a Positive Allosteric Modulator (PAM).

Upon activation, the Gαi/o subunit dissociates from the Gβγ dimer. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.[17][18] The Gβγ subunit can activate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and modulate ion channel activity, resulting in decreased presynaptic glutamate release.[17][19]

Experimental Workflow: Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification of this compound.

Conclusion

This compound is a versatile and valuable building block in modern organic and medicinal chemistry. Its synthesis via the robust Suzuki-Miyaura coupling allows for accessible production. The unique properties imparted by the difluorophenyl pyridine scaffold have led to its incorporation into advanced drug candidates, such as the mGlu2 PAM JNJ-46356479. This technical guide provides essential information for researchers to effectively synthesize, purify, analyze, and utilize this compound in their research and development efforts.

References

- 1. This compound: Properties, Applications, Safety Data & Supplier in China [pipzine-chem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. JNJ-46356479 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. pnas.org [pnas.org]

- 5. Effects of the PAM of mGluR2, JNJ-46356479, on brain apoptotic protein levels in a mouse model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. orgsyn.org [orgsyn.org]

- 8. benchchem.com [benchchem.com]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. ptfarm.pl [ptfarm.pl]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. benchchem.com [benchchem.com]

- 13. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 14. medkoo.com [medkoo.com]

- 15. The positive allosteric modulator of the mGlu2 receptor JNJ-46356479 partially improves neuropathological deficits and schizophrenia-like behaviors in a postnatal ketamine mice model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Metabotropic glutamate receptor 2 - Wikipedia [en.wikipedia.org]

- 17. Frontiers | Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons [frontiersin.org]

- 18. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Specific activation of mGlu2 induced IGF-1R transactivation in vitro through FAK phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic data of 2-(2,4-Difluorophenyl)pyridine (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(2,4-Difluorophenyl)pyridine

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a fluorinated heterocyclic compound of interest to researchers in medicinal chemistry and materials science. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its molecular structure. Experimental protocols for these analytical techniques are also provided for reproducibility.

Molecular Structure and Properties

This compound is an organic compound featuring a pyridine (B92270) ring substituted at the 2-position with a 2,4-difluorophenyl group.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, crucial for its structural elucidation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atoms. Spectra are typically recorded in deuterated solvents like CDCl₃ or d₈-THF.[6][7] Chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Spectroscopic Data | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment | | :--- | :--- | :--- | :--- | | Data not explicitly found in search results. Expected regions are described below. | | ~8.7 | d | ~4.8 | Pyridine H-6 | | ~7.8-8.0 | m | - | Pyridine H-3, H-4 | | ~7.3-7.5 | m | - | Phenyl H-6', Pyridine H-5 | | ~6.9-7.1 | m | - | Phenyl H-3', H-5' |

Note: The assignments are predicted based on typical chemical shifts for substituted pyridines and fluorobenzenes.

Table 2: ¹³C NMR Spectroscopic Data | Chemical Shift (δ ppm) | Coupling Information | Assignment | | :--- | :--- | :--- | | Data not explicitly found in search results. Expected regions are described below. | | ~163 (dd) | ¹JCF ≈ 250 Hz, ²JCF ≈ 12 Hz | Phenyl C-2' (C-F) | | ~161 (dd) | ¹JCF ≈ 250 Hz, ²JCF ≈ 12 Hz | Phenyl C-4' (C-F) | | ~156 | - | Pyridine C-2 | | ~149 | - | Pyridine C-6 | | ~136 | - | Pyridine C-4 | | ~132 (dd) | ³JCF ≈ 9 Hz, ⁴JCF ≈ 4 Hz | Phenyl C-6' | | ~124 | - | Pyridine C-5 | | ~122 | - | Pyridine C-3 | | ~112 (dd) | ²JCF ≈ 21 Hz, ⁴JCF ≈ 4 Hz | Phenyl C-5' | | ~104 (t) | ²JCF ≈ 26 Hz | Phenyl C-3' |

Note: Assignments and coupling constants are estimated based on known data for fluorinated aromatic compounds. Carbon-fluorine couplings can make the spectra complex.[8]

Table 3: ¹⁹F NMR Spectroscopic Data

| Chemical Shift (δ ppm) | Multiplicity | Assignment |

|---|---|---|

| -112.8 | br. s | C₆F₅ (Reference Value) |

| -113.5 | br | C₆HF₄ |

| -140.0 | m | C₆HF₄ |

Note: The data is from a study involving a magnesium derivative of this compound in d₈-THF, which may influence the exact chemical shifts.[9] Chemical shifts for ¹⁹F NMR are typically referenced against CFCl₃.[10][11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds.[12][13]

Table 4: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3100-3000 | Medium-Weak | Aromatic C-H stretching |

| ~1600-1450 | Strong-Medium | Aromatic C=C and C=N ring stretching vibrations |

| ~1250-1000 | Strong | C-F stretching vibrations |

| Below 900 | Medium-Strong | Aromatic C-H out-of-plane bending |

Note: A computed vapor-phase IR spectrum is available for this compound.[1] The bands listed are characteristic for substituted pyridines and fluorinated aromatic compounds.[14][15]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.[16]

Table 5: Mass Spectrometry Data

| m/z | Interpretation |

|---|---|

| 191 | [M]⁺, Molecular ion |

| 192 | [M+1]⁺, Isotopic peak |

Note: The molecular ion peak is expected at m/z 191, corresponding to the molecular weight of the compound.[2] Fragmentation patterns in electron impact (EI) ionization would likely involve the loss of fluorine or cleavage of the bond between the two aromatic rings.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).[6]

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference for ¹H and ¹³C NMR, unless the instrument is calibrated to the solvent signal.[7]

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer (e.g., 400 MHz).[9] For ¹³C NMR, proton decoupling is standard.[9] For ¹⁹F NMR, inverse gated decoupling is often used to improve quantification.[17]

IR Spectroscopy (Thin Solid Film Method)

-

Sample Preparation: Dissolve a small amount (~10-20 mg) of the solid compound in a few drops of a volatile solvent like methylene (B1212753) chloride or acetone.[18]

-

Film Deposition: Place a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).[18][19]

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[18]

-

Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.[18]

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically after separation by gas chromatography (GC-MS) or via a direct insertion probe. The sample is vaporized in a high vacuum environment.[20]

-

Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule to form a radical cation (molecular ion).[20][21]

-

Mass Analysis: Accelerate the generated ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or magnetic sector).[20]

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.[21]

Workflow Visualization

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of an organic compound such as this compound.

Caption: Workflow for structural elucidation using complementary spectroscopic techniques.

References

- 1. spectrabase.com [spectrabase.com]

- 2. This compound 97 391604-55-0 [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. 2-(2,4-ジフルオロフェニル)ピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound(391604-55-0) 1H NMR spectrum [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. web.mit.edu [web.mit.edu]

- 8. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 9. rsc.org [rsc.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. 19F [nmr.chem.ucsb.edu]

- 12. amherst.edu [amherst.edu]

- 13. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 14. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 15. m.youtube.com [m.youtube.com]

- 16. fiveable.me [fiveable.me]

- 17. learning.sepscience.com [learning.sepscience.com]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. webassign.net [webassign.net]

- 20. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 21. youtube.com [youtube.com]

An In-depth Technical Guide on the Crystal Structure of 2-(2,4-Difluorophenyl)pyridine and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characteristics of 2-(2,4-difluorophenyl)pyridine and its analogs. While a specific crystal structure for this compound is not publicly available, this document compiles and analyzes crystallographic data from closely related compounds to offer valuable insights for researchers in medicinal chemistry and materials science. The strategic placement of fluorine atoms in this class of compounds significantly influences their chemical properties, making them valuable building blocks in advanced synthesis, particularly for pharmaceuticals and functional materials.[1][2]

Introduction to this compound

This compound, with the CAS Number 391604-55-0, is a heterocyclic compound featuring a pyridine (B92270) ring linked to a 2,4-difluorophenyl group.[3] The presence of fluorine atoms can alter the acidity, basicity, lipophilicity, and metabolic stability of the molecule, making it a desirable intermediate in the synthesis of bioactive compounds and materials with tailored optoelectronic properties.[1][2] It is often utilized as a ligand in the creation of phosphorescent OLEDs and other functional metal complexes.[4] The compound is typically a white to off-white crystalline solid at room temperature.[2]

Crystallographic Data of Related Structures

Although the crystal structure of this compound itself is not found in the reviewed literature, analysis of structurally similar molecules provides critical information. Below is a summary of crystallographic data for a related fluorinated pyridine derivative and a platinum complex containing this compound as a ligand.

| Compound | 2-Fluoro-5-(4-fluorophenyl)pyridine [5] | Dichlorido-bis[this compound-κ¹N]platinum(II) [6] |

| Chemical Formula | C₁₁H₇F₂N | C₂₂H₁₄Cl₂F₄N₂Pt |

| Molecular Weight | 191.18 | Not Provided |

| Crystal System | Orthorhombic | Not Provided |

| Space Group | Pca2₁ | Not Provided |

| Unit Cell Dimensions | a = 20.365(2) Åb = 3.8303(3) Åc = 11.4835(14) Å | Not Provided |

| Volume (V) | 895.74(16) ų | Not Provided |

| Z | 4 | Not Provided |

| Temperature | 296 K | Not Provided |

| Radiation | Mo Kα | Not Provided |

| Dihedral Angle | The dihedral angle between the fluorobenzene (B45895) and 2-fluoropyridine (B1216828) rings is 37.93(5)°.[5] | Not Provided |

Experimental Protocols

The determination of a crystal structure is a critical step for the unambiguous characterization of a molecule's three-dimensional arrangement.[7] The following sections detail the typical methodologies for the synthesis, crystallization, and structural elucidation of compounds like this compound.

Synthesis

A common synthetic route for this compound involves a Suzuki coupling reaction.

General Procedure:

-

2-Bromopyridine, 2,4-difluorophenylboronic acid, and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) are dissolved in a solvent like tetrahydrofuran (B95107) (THF).[4]

-

An aqueous solution of a base, typically 2 M sodium carbonate (Na₂CO₃), is added to the mixture.[4]

-

The reaction mixture is heated to reflux (around 70°C) for approximately 24 hours.[4]

-

After cooling, the crude product is extracted using an organic solvent like dichloromethane.[4]

-

The combined organic phases are dried and purified, often by silica (B1680970) gel column chromatography, to yield the final product.[4]

Crystal Growth

Obtaining high-quality single crystals is paramount for X-ray diffraction analysis. A frequently successful method is slow evaporation.

Typical Protocol:

-

A saturated solution of the purified compound is prepared in a suitable solvent or solvent mixture. For related compounds, chloroform (B151607) or a mixture of chloroform and methanol (B129727) has been used.[5][7]

-

The solution is allowed to evaporate slowly at room temperature in a loosely covered container to promote the formation of well-ordered crystals.[7]

Single-Crystal X-ray Diffraction

This technique provides precise atomic coordinates, yielding a detailed three-dimensional model of the molecule in its solid state.[7]

Data Collection and Structure Refinement:

-

A suitable single crystal is selected and mounted on a diffractometer.[7]

-

X-ray diffraction data are collected, often at low temperatures (e.g., -150 °C) to minimize thermal vibrations, using a specific radiation source such as MoKα (λ = 0.71073 Å).[7]

-

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[7]

-

Non-hydrogen atoms are typically refined anisotropically, while hydrogen atoms are placed in calculated positions and refined using a riding model.[7]

Workflow and Logical Diagrams

The following diagrams illustrate the general workflow for crystal structure determination and the logical relationship between molecular structure and its applications.

References

The Strategic Imperative of Fluorine in Pyridine-Based Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into pyridine (B92270) scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the biological activity and pharmacokinetic profiles of drug candidates. This technical guide provides an in-depth analysis of the role of fluorine in pyridine derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to inform and guide drug discovery and development efforts.

The Multifaceted Influence of Fluorine on Pyridine Derivatives

The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—impart a range of advantageous modifications to pyridine-containing molecules. These alterations can significantly enhance a compound's therapeutic potential.

Key Physicochemical and Pharmacokinetic Effects:

-

Metabolic Stability: The high strength of the C-F bond makes it resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes. This "metabolic blocking" can prevent the formation of toxic metabolites and prolong the drug's half-life in the body.[1]

-

Lipophilicity and Permeability: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cellular membranes and enhance oral bioavailability.[1] However, the effect is context-dependent and can also be used to modulate the balance between lipophilicity and hydrophilicity.

-

Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of the pyridine nitrogen. This change in basicity can alter a compound's ionization state at physiological pH, impacting its solubility, cell permeability, and interaction with biological targets.

-

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, leading to increased binding affinity and potency.[1][2] It can also serve as a bioisostere for other functional groups like the hydroxyl group.[1]

-

Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule, locking it into a more bioactive conformation for optimal target engagement.

Quantitative Impact of Fluorination on Biological Activity

The strategic incorporation of fluorine into pyridine derivatives has demonstrated significant improvements in biological activity across various therapeutic areas. The following tables summarize quantitative data from studies directly comparing fluorinated and non-fluorinated analogues.

Anticancer Activity

| Compound/Derivative | Target/Cell Line | Fluorination Status | IC50/Ki/EC50 | Reference |

| Pyridine-based Kinase Inhibitor | ERK1 | Difluoro substitution on benzyl (B1604629) moiety | Ki = 0.040 µM | |

| Pyridine-based Kinase Inhibitor | ERK1 | Unsubstituted benzyl moiety | Ki = 0.086 µM | |

| Pyridine Derivative | MCF-7 (Breast Cancer) | Fluorinated | IC50 = 6.13 µM | |

| Taxol (Control) | MCF-7 (Breast Cancer) | N/A | IC50 = 12.32 µM | |

| Pyridine Derivative | Huh-7 (Liver Cancer) | Fluorinated | IC50 = 6.54 µM | |

| Taxol (Control) | Huh-7 (Liver Cancer) | N/A | IC50 = 6.68 µM | |

| Pyridine Derivative | A549 (Lung Cancer) | Fluorinated | IC50 = 15.54 µM | |

| Taxol (Control) | A549 (Lung Cancer) | N/A | IC50 = 38.05 µM | |

| Pyridine Derivative | BGC823 | para-Fluoro | IC50: 17.84 mM | [3] |

| Pyridine Derivative | SW1116 | para-Fluoro | IC50: 15.71 mM | [3] |

| Pyridine Derivative | BGC823 | meta-Fluoro | IC50: 20.52 mM | [3] |

| Pyridine Derivative | SW1116 | meta-Fluoro | IC50: 17.02 mM | [3] |

Antibacterial Activity

| Compound/Derivative | Bacterial Strain | Fluorination Status | MIC (µg/mL) | Reference |

| 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone (Compound 7j) | Gram-positive bacteria | Fluorinated | 0.25 - 1 | |

| Linezolid (Control) | Gram-positive bacteria | N/A | 2 - 4 | |

| 4-Trifluoromethylpyridine Nucleoside (Compound 4) | Staphylococcus aureus | Trifluoromethylated | 1.3 | |

| 4-Trifluoromethylpyridine Nucleoside (Compound 5) | Staphylococcus aureus | Trifluoromethylated | 1.5 | |

| Amoxicillin (Control) | Staphylococcus aureus | N/A | 1.0 - 2.0 |

Antiviral Activity

| Compound/Derivative | Virus | Fluorination Status | EC50 (µM) | Reference |

| 4'-Fluorouridine | SARS-CoV-2 | Fluorinated | 0.2 - 0.6 | [4] |

| 4'-Fluorouridine | Human Cytomegalovirus (HCMV) | Fluorinated | >100 | [4] |

| 5'-O-tritylated 5-FUR derivative | Yellow Fever Virus (YFV) | Fluorinated | 31% cell protection at 20 µM | [5] |

Central Nervous System (CNS) Activity

| Compound/Derivative | Receptor | Fluorination Status | Ki (nM) | Reference |

| Xanthine Derivative with 2-fluoropyridine (B1216828) (Compound 5) | Adenosine A2B Receptor | Fluorinated | 9.97 ± 0.86 | [6] |

| Non-fluorinated Xanthine Derivative (Compound 7) | Adenosine A2B Receptor | Non-fluorinated | >100 | [6] |

| Xanthine Derivative with 4-fluoro-piperidine (Compound 6) | Adenosine A2B Receptor | Fluorinated | 12.3 ± 3.6 | [6] |

| Non-fluorinated Xanthine Derivative (Compound 8) | Adenosine A2B Receptor | Non-fluorinated | >100 | [6] |

Key Experimental Protocols

This section provides detailed methodologies for key in vitro assays commonly used to evaluate the biological activity of fluorinated pyridine derivatives.

MTT Assay for Cell Proliferation and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

96-well plates

-

Test compounds (fluorinated pyridine derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Cancer cell lines

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (solvent only).

-

Incubation: Incubate the plates for the desired period of exposure (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.

-

Formazan (B1609692) Crystal Formation: Incubate the plates for 1 to 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Mix to ensure complete solubilization and read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from the readings. Plot the absorbance against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the activity of a kinase by measuring the amount of ADP produced, which is then converted to a luminescent signal.

Materials:

-

Kinase of interest

-

Kinase substrate (peptide or protein)

-

ATP

-

Test compounds

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 96-well or 384-well plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO and create a serial dilution.

-

Kinase Reaction Setup: In a well of a microplate, add the test compound or DMSO control.

-

Add the kinase to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

-

Initiate Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

ADP Detection:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for approximately 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for about 30 minutes at room temperature.

-

-

Data Acquisition and Analysis: Measure the luminescence of each well. The signal is proportional to the amount of ADP produced and, therefore, to the kinase activity. Plot the luminescence against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

-

Test compounds

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Nutrient broth (e.g., Mueller-Hinton Broth)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the nutrient broth in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the bacterial strain to be tested (approximately 5 x 10^5 CFU/mL).

-

Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria (i.e., the well remains clear). This can be assessed visually or by measuring the optical density at 600 nm.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of fluorinated pyridine derivatives often involves elucidating their effects on key cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate common pathways targeted by these compounds and a typical drug discovery workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | MDPI [mdpi.com]

- 4. f1000research-files.f1000.com [f1000research-files.f1000.com]

- 5. Anti‐flavivirus Activity of Different Tritylated Pyrimidine and Purine Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Novel Fluorinated Xanthine Derivatives with High Adenosine A2B Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Fluoro-4-methylpyridine synthesis - chemicalbook [chemicalbook.com]

literature review on fluorinated pyridine derivatives

An In-depth Technical Guide to Fluorinated Pyridine (B92270) Derivatives: Synthesis, Properties, and Applications

The strategic incorporation of fluorine into pyridine scaffolds represents a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties conferred by fluorine—such as high electronegativity, small atomic size, and the strength of the carbon-fluorine bond—profoundly influence the biological activity, metabolic stability, and pharmacokinetic profiles of pyridine-based compounds.[1][2] This technical guide provides a comprehensive overview of the synthesis, properties, and applications of fluorinated pyridine derivatives for researchers, scientists, and drug development professionals.

Physicochemical and Pharmacological Properties

Fluorination is a powerful tool for fine-tuning the properties of pyridine derivatives. The electron-withdrawing nature of fluorine can significantly lower the pKa of the pyridine nitrogen, affecting its ionization state at physiological pH and altering interactions with biological targets.[3] Furthermore, fluorine substitution often increases a molecule's lipophilicity (logP), which can enhance its ability to cross biological membranes, a critical factor for oral bioavailability and central nervous system penetration.[3][4] The strong C-F bond is also resistant to metabolic cleavage by cytochrome P450 enzymes, leading to enhanced metabolic stability and a longer drug half-life.[2]

The following table summarizes key physicochemical properties for representative fluoropyridine derivatives.

| Compound | Structure | pKa | logP | Molecular Weight ( g/mol ) |

| Pyridine | C₅H₅N | 5.25 | 0.65 | 79.10 |

| 2-Fluoropyridine (B1216828) | C₅H₄FN | -0.44 | 0.8 | 97.09[5] |

| 3-Fluoropyridine | C₅H₄FN | 2.97 | 0.93 | 97.09 |

| 4-Fluoropyridine | C₅H₄FN | 4.60 | - | 97.09 |

| 2,6-Difluoropyridine | C₅H₃F₂N | -2.96 | 1.14 | 115.08 |

| Pentafluoropyridine | C₅F₅N | - | - | 169.05 |

Note: pKa and logP values are sourced from various chemical databases and literature sources and may vary depending on the determination method.[6][7][8]

Synthesis of Fluorinated Pyridine Derivatives

The synthesis of fluorinated pyridines can be achieved through several key strategies, including direct C-H fluorination, nucleophilic aromatic substitution (SNAr), and classical methods like the Balz–Schiemann reaction.

Direct C-H Fluorination

Recent advances have enabled the direct, site-selective fluorination of C-H bonds, offering a streamlined approach to these valuable compounds. One powerful method utilizes silver(II) fluoride (B91410) (AgF₂) to selectively fluorinate the C-H bond adjacent to the pyridine nitrogen. This reaction proceeds at ambient temperature and is tolerant of a wide range of functional groups.[9]

A general workflow for this late-stage functionalization, often followed by nucleophilic substitution, is depicted below.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a widely used method for introducing fluorine or functionalizing a pre-fluorinated pyridine ring. The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, facilitates attack by nucleophiles. Fluorine is an excellent leaving group in these reactions, often leading to faster reaction rates and milder conditions compared to chloro- or bromo-pyridines.[10] Common fluorinating agents for SNAr on chloropyridines include anhydrous tetrabutylammonium (B224687) fluoride (TBAF).[11]

Reaction Yields

The efficiency of synthetic methods varies depending on the substrates and reaction conditions. The following table provides representative yields for different fluorination strategies.

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

| 2-Phenylpyridine (B120327) | AgF₂ | 2-Fluoro-6-phenylpyridine (B70266) | 81 | [12] |

| (Boc-protected) betahistine | AgF₂ | 2-Fluoro-(Boc-protected) betahistine | 98 | [9] |

| 2-Chloropyridine | Anhydrous TBAF | 2-Fluoropyridine | ~95 | [11] |

| Methyl 3-nitropyridine-4-carboxylate | CsF, DMSO | Methyl 3-fluoropyridine-4-carboxylate | 38 | [13] |

| Various 1,2-dihydropyridines | Selectfluor® | Corresponding pyridines | 72-91 | [14] |

Experimental Protocols

Protocol: Site-Selective C-H Fluorination of 2-Phenylpyridine[12]

This protocol describes the synthesis of 2-fluoro-6-phenylpyridine using AgF₂.

-

Materials: 2-Phenylpyridine, Silver(II) fluoride (AgF₂), Anhydrous acetonitrile (B52724) (MeCN), Celite, Methyl tert-butyl ether (MTBE), 1M HCl, Saturated aqueous NaCl, Anhydrous MgSO₄.

-

Procedure:

-

To an oven-dried 1-L round-bottomed flask equipped with a magnetic stir bar, charge anhydrous MeCN (560 mL) and 2-phenylpyridine (6.98 g, 45.0 mmol).

-

Place the flask under a nitrogen atmosphere in an ambient temperature water bath.

-

Add AgF₂ (19.7 g, 135 mmol, 3.0 equiv) in one portion to the stirred solution.

-

Age the reaction at ambient temperature for 90 minutes. Monitor for completion by TLC. The reaction mixture will change from black to yellow as AgF₂ is consumed.

-

Upon completion, filter the mixture over Celite (50 g, wetted with MeCN), rinsing with additional MeCN (100 mL).

-

Concentrate the filtrate on a rotary evaporator.

-

To the residue, add MTBE (100 mL) and 1M HCl (50 mL) and shake well.

-

Remove the resulting silver salts by filtration, rinsing with MTBE (50 mL).

-

Transfer the filtrates to a separatory funnel, discard the aqueous layer, and wash the organic layer with saturated aqueous NaCl (50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude material by flash chromatography on silica (B1680970) gel to afford 2-fluoro-6-phenylpyridine as a colorless oil (Typical yield: 79–81%).

-

Protocol: Nucleophilic Aromatic Substitution of 2-Fluoropyridine[10]

This protocol describes the synthesis of 2-morpholinopyridine from 2-fluoropyridine.

-

Materials: 2-Fluoropyridine, Morpholine (B109124), Potassium phosphate (B84403) tribasic (K₃PO₄), tert-Amyl alcohol, Ethyl acetate (B1210297), Brine, Anhydrous sodium sulfate.

-

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add K₃PO₄ (1.5 equivalents).

-

Add 2-fluoropyridine (1.0 equivalent), morpholine (1.2 equivalents), and anhydrous tert-amyl alcohol (to 0.2 M concentration).

-

Stir the reaction mixture and heat to 110 °C. Monitor the reaction for completion.

-

Cool the mixture to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield pure 2-morpholinopyridine.

-

Applications in Drug Discovery and Biological Activity

Fluorinated pyridine derivatives are pivotal structures in modern drug discovery, with numerous FDA-approved drugs containing this moiety.[15] Their applications span a wide range of therapeutic areas, including oncology, infectious diseases, and neurology.

Anticancer Activity

Many fluorinated pyridine derivatives exhibit potent anticancer activity.[16][17] They are often designed as kinase inhibitors or antagonists for various signaling pathways implicated in cancer progression. For example, Sotorasib, a drug for non-small cell lung cancer, contains a fluorinated pyridine moiety and functions by covalently binding to a specific mutant (G12C) of the KRAS protein, thereby disrupting its signaling pathway.[3][4]

The following table presents the in vitro anticancer activity of selected fluorinated pyridine derivatives against various human cancer cell lines.

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| Pyridine with p-fluorophenyl urea (B33335) (12a) | HepG2 (Liver) | - (Most Potent) | [18] |

| Pyridine derivatives (4b, 9a, 9b) | Various | Higher activity than doxorubicin | [18] |

| 1'H-spiro-indoline-3,4'-pyridine (7) | Caco-2 (Colon) | 7.83 ± 0.50 | [19] |

| 1'H-spiro-indoline-3,4'-pyridine (8) | HepG-2 (Liver) | 8.42 ± 0.70 | [19] |

| Pyrrolo[3,4-c]pyridine derivatives (14a-d) | - | 4.5 - 9.5 | [20] |

| Pyridine derivatives (2, 3, 4c, 6, 7) | Leukemia | log₁₀ GI₅₀ = -4.7 | [21][22] |

Mechanism of Action: Inhibition of TGF-β Signaling

Small molecule inhibitors targeting signaling pathways are a key area of cancer research. The Transforming Growth Factor-β (TGF-β) pathway is crucial in cell growth and differentiation and is often dysregulated in cancer.[1] Small molecules incorporating fluorinated scaffolds are being investigated as inhibitors of TGF-β Receptor 1 (TGF-βR1), also known as ALK5.[23] Inhibition of this receptor blocks the downstream signaling cascade, preventing the transcription of genes involved in fibrosis and cell proliferation.[23][24]

References

- 1. researchgate.net [researchgate.net]

- 2. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Fluoropyridine | C5H4FN | CID 9746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. orgsyn.org [orgsyn.org]

- 13. scispace.com [scispace.com]

- 14. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of Novel Pyridine Bearing Biologically Active Imidiazolyl, Pyrazolyl, Oxa/thiadiazolyl and Urea Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity and Stability of 2-(2,4-Difluorophenyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 2-(2,4-difluorophenyl)pyridine, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials for organic light-emitting diodes (OLEDs). The strategic placement of two fluorine atoms on the phenyl ring, coupled with the electronic properties of the pyridine (B92270) moiety, imparts unique reactivity to this molecule. This document consolidates available data on its physical and chemical properties, reactivity in key synthetic transformations such as Suzuki-Miyaura cross-coupling and C-H bond activation, and its stability under various conditions. Detailed experimental protocols for its synthesis and for assessing its stability are provided, along with visualizations of reaction mechanisms to facilitate a deeper understanding of its chemical behavior.

Introduction

This compound is a fluorinated heterocyclic compound with increasing importance in medicinal and materials chemistry. The presence of fluorine atoms significantly influences the molecule's electronic properties, lipophilicity, metabolic stability, and binding interactions with biological targets. As a building block, it allows for the introduction of the 2,4-difluorophenyl motif, which is a common feature in many bioactive compounds and functional materials. A thorough understanding of its reactivity and stability is crucial for its effective utilization in research and development.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. The compound is typically a white to off-white solid or a colorless liquid at room temperature, with a high boiling point and a flash point indicating its relatively low flammability.[1][2][3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₇F₂N | [5] |

| Molecular Weight | 191.18 g/mol | [5] |

| Appearance | White to off-white solid or colorless liquid | [2] |

| Boiling Point | 95 °C at 0.4 mmHg | [2][3][4] |

| Density | 1.254 g/mL at 25 °C | [2][3][4] |

| Flash Point | 103 °C | [2][3] |

| Refractive Index (n20/D) | 1.570 | [3][4] |

| Predicted pKa | 3.91 ± 0.25 | [6] |

Reactivity

The reactivity of this compound is characterized by the interplay of the electron-deficient pyridine ring and the electron-withdrawing nature of the difluorinated phenyl ring. Key reactions involving this compound include palladium-catalyzed cross-coupling reactions and C-H bond activation.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is commonly synthesized via a Suzuki-Miyaura cross-coupling reaction. This typically involves the reaction of a halopyridine (e.g., 2-bromopyridine) with 2,4-difluorophenylboronic acid in the presence of a palladium catalyst and a base.

References

- 1. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. Hydrolysis and epimerization kinetics of pilocarpine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters [ouci.dntb.gov.ua]

- 6. Quantum yield - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(2,4-Difluorophenyl)pyridine via Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1] This palladium-catalyzed reaction offers mild reaction conditions, broad functional group tolerance, and utilizes readily available and relatively non-toxic organoboron reagents.[2] 2-(2,4-Difluorophenyl)pyridine is a key structural motif found in numerous biologically active molecules and advanced materials. Its synthesis via Suzuki-Miyaura coupling provides an efficient and direct route for medicinal chemists and material scientists. This document provides detailed application notes and a generalized protocol for the synthesis of this compound from a 2-halopyridine and (2,4-difluorophenyl)boronic acid.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 2-halopyridine (where the halide is typically Cl, Br, or I), forming a Pd(II) complex.[2]

-

Transmetalation: In the presence of a base, the (2,4-difluorophenyl)boronic acid forms a boronate species, which then transfers the 2,4-difluorophenyl group to the palladium center.[2]

-

Reductive Elimination: The coupled product, this compound, is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2]

Below is a diagram illustrating the catalytic cycle:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Reaction Parameters and Yields

The successful synthesis of this compound is highly dependent on the choice of catalyst, base, solvent, and reaction temperature. The following tables summarize various reported conditions for the Suzuki-Miyaura coupling of 2-halopyridines with arylboronic acids, providing a comparative overview of expected outcomes.

Table 1: Catalyst and Base Screening

| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Starting Halopyridine |

| Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | THF/H₂O | 70 | 24 | 97 | 2-Bromopyridine (B144113) |

| Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 18 | High | 2-Chloropyridine |

| Pd(dppf)Cl₂ (10) | - | Na₃PO₄ (3) | 1,4-Dioxane | 65-100 | - | 5-89 | Pyridine-2-sulfonyl fluoride |

| Pd₂(dba)₃ (1-2) | PPh₃ (2-4) | K₂CO₃ (2-3) | 1,4-Dioxane/Toluene | 80-110 | - | Moderate-Good | 2-Halopyridine |

Data compiled from various sources, including[2][3][4][5]. Yields are highly substrate-dependent.

Table 2: Solvent Effects on Reaction Yield

| Solvent System | Temperature (°C) | Observations |

| 1,4-Dioxane/H₂O | 100 | Generally high yields, good for a variety of substrates.[4] |

| Toluene/H₂O | 100 | Effective, especially with robust catalytic systems.[6] |

| THF/H₂O | 70 | Milder conditions, suitable for less challenging couplings.[5] |

| DMF | 80 | Can be effective, but may require careful optimization.[3] |

This table provides a general guide; optimal solvent selection may vary.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound via Suzuki-Miyaura coupling.

Materials:

-

2-Bromopyridine or 2-Chloropyridine (1.0 equiv)

-

(2,4-Difluorophenyl)boronic acid (1.1 - 1.5 equiv)[7]

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)[7]

-

Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)[3]

-

Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, or THF with water)[3]

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask or equivalent)

-

Magnetic stirrer with heating

-

Ethyl acetate (B1210297)

-

Brine solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Experimental Workflow:

Caption: A generalized workflow for the synthesis of this compound.

Procedure:

-

Reaction Setup: In an oven-dried Schlenk flask, combine 2-bromopyridine (1.0 equiv), (2,4-difluorophenyl)boronic acid (1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%), and sodium carbonate (Na₂CO₃, 2.0 equiv).[5]

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[2][3]

-

Solvent Addition: Add degassed tetrahydrofuran (B95107) (THF) and a 2 M aqueous solution of the base via syringe.[5] A typical solvent ratio is 5:3 organic to aqueous.

-

Reaction: Heat the reaction mixture to 70-80°C and stir vigorously.[3][5]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2][3]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.[2][3]

-

Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the organic layer under reduced pressure.[3]

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of n-hexane and ethyl acetate) to obtain the pure this compound.[3][5]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of this compound. The choice of reaction parameters, particularly the catalyst, base, and solvent, is crucial for achieving high yields. The provided protocols and data serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery to efficiently produce this important chemical entity. Careful optimization of the reaction conditions for specific substrates is recommended to achieve the best results.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 391604-55-0 [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-Arylpyridines

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-arylpyridines, a critical structural motif in pharmaceuticals and functional materials. The following sections summarize key palladium-catalyzed methods, offering comparative data and step-by-step procedures to guide researchers in their synthetic efforts.

Introduction to 2-Arylpyridine Synthesis

The 2-arylpyridine scaffold is a prevalent core in numerous biologically active compounds and advanced materials. Its synthesis has been a significant focus of organic chemistry, with palladium-catalyzed cross-coupling reactions emerging as the most powerful and versatile tools for its construction. These methods, including the Suzuki-Miyaura, Stille, and direct C-H arylation reactions, offer distinct advantages in terms of substrate scope, functional group tolerance, and reaction conditions. This guide details these key methodologies to facilitate their application in research and development.

Method 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a widely used carbon-carbon bond-forming reaction that joins an organoboron compound with an organic halide or triflate.[1] Due to the low toxicity of the boron reagents and the ease of byproduct removal, it is often the preferred method for synthesizing 2-arylpyridines.[1]

Data Presentation: Suzuki-Miyaura Coupling of Pyridine (B92270) Derivatives

| Entry | Pyridine Substrate | Aryl Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pyridine-2-sulfonyl fluoride (B91410) | 2-Thiopheneboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ | Dioxane/H₂O | 65-100 | 16 | 5-89 |

| 2 | Pyridine-2-sulfonyl fluoride | 4-Cyanophenylboronic acid | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ | Dioxane | 100 | 16 | Modest |

| 3 | Pyridine-2-sulfonyl fluoride | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ | Dioxane | 100 | 16 | Modest |

| 4 | 2-Halopyridine | Phenylboronic acid | Pd(OAc)₂ or Pd₂(dba)₃ | PPh₃ or other phosphines | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Dioxane, Toluene (B28343)/Ethanol/H₂O | 80-110 | 8-24 | Good |

Data compiled from representative literature.[2][3][4] Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline for the synthesis of 2-arylpyridines via Suzuki-Miyaura coupling.

Materials:

-

2-Substituted pyridine (e.g., Pyridine-2-sulfonyl fluoride or 2-bromopyridine)

-

Aryl boronic acid or aryl boronic acid pinacol ester

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Base (e.g., Na₃PO₄ or K₂CO₃)

-

Anhydrous and degassed solvent (e.g., dioxane or toluene)

-

Deionized water (if required)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask or a capped vial, combine the 2-substituted pyridine (1.0 equiv), the aryl boronic acid or ester (1.5 equiv), and the base (3.0 equiv).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.1 equiv).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add the degassed solvent (and water, if applicable, e.g., dioxane/H₂O 4:1) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 65-100 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Method 2: Direct C-H Arylation of Pyridine N-Oxides

Direct C-H arylation has emerged as a more atom-economical approach, avoiding the pre-functionalization of the pyridine ring. The use of pyridine N-oxides often directs the arylation to the 2-position with high selectivity.[5]

Data Presentation: Direct C-H Arylation of Pyridine N-Oxides

| Entry | Pyridine N-Oxide | Arylating Agent | Catalyst (mol%) | Oxidant/Additive | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pyridine N-oxide | Potassium phenyltrifluoroborate | Pd(OAc)₂ (10) | Ag₂O (2 equiv), TBAI (20 mol%) | - | 1,4-Dioxane | 90 | 17 | Moderate to High |

| 2 | Pyridine N-oxide | Benzene | Pd(OAc)₂ (10) | Ag₂CO₃ (2.2 equiv) | - | Benzene | 130 | 16 | Good |

| 3 | 3-Phenylpyridine N-oxide | Styrene | Pd(OAc)₂ (10) | Ag₂CO₃ (1.5 equiv) | - | 1,4-Dioxane | 120 | 16 | Good |

Data compiled from representative literature.[5][6] Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocol: Direct C-H Arylation of Pyridine N-Oxide

This protocol provides a general procedure for the direct C-H arylation of pyridine N-oxides.

Materials:

-

Pyridine N-oxide derivative

-

Arylating agent (e.g., potassium aryltrifluoroborate or an arene)

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Oxidant (e.g., Ag₂O or Ag₂CO₃)

-

Additive (e.g., TBAI, if required)

-

Anhydrous solvent (e.g., 1,4-dioxane)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Reaction Setup: To a reaction tube equipped with a magnetic stir bar, add the pyridine N-oxide (3.3 equiv), the arylating agent (1.0 equiv), the palladium catalyst (10 mol%), and the oxidant (2.0 equiv). Add any other additives at this stage.

-

Solvent Addition: Add the anhydrous solvent under an air atmosphere.

-

Reaction: Seal the tube and heat the reaction mixture to the specified temperature (e.g., 90-130 °C) with stirring.

-

Monitoring: Monitor the reaction until the starting material is completely consumed as determined by TLC.

-

Work-up: After cooling to room temperature, the reaction mixture is typically filtered through a pad of Celite® to remove insoluble inorganic salts and the catalyst.

-